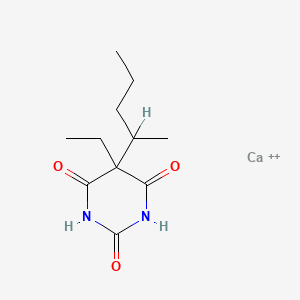
Pentobarbital calcium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentobarbital calcium is a useful research compound. Its molecular formula is C11H18CaN2O3+2 and its molecular weight is 266.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sedative and Anesthetic Use
Pentobarbital is frequently used in clinical settings for its sedative effects. It acts as a central nervous system depressant, making it suitable for inducing anesthesia in surgical procedures. The drug enhances the inhibitory effects of GABA (gamma-aminobutyric acid) at GABAA receptors, leading to prolonged sedation and reduced neuronal excitability .
Table 1: Anesthetic Dosing Guidelines for Pentobarbital Calcium
| Patient Age Group | Dosage (mg/kg) | Administration Route |
|---|---|---|
| Adults | 5-10 | IV or IM |
| Children | 5-15 | IV or IM |
| Neonates | 5-10 | IV |
Anticonvulsant Properties
Pentobarbital is also utilized for managing certain types of seizures, particularly in emergency situations where rapid control is necessary. It has been shown to inhibit voltage-gated calcium channels, which plays a critical role in reducing neurotransmitter release during seizure activity .
Veterinary Applications
In veterinary medicine, pentobarbital is commonly used for euthanasia due to its ability to induce rapid unconsciousness followed by death without pain or distress. The drug's effectiveness in causing deep sedation makes it a preferred choice in humane euthanasia protocols .
Neuropharmacology Studies
This compound has been extensively studied in neuropharmacology to understand its effects on neuronal excitability and synaptic transmission. Research indicates that pentobarbital can block voltage-gated calcium channels in neurons, which is vital for neurotransmitter release and synaptic plasticity .
Case Study: Voltage-Gated Calcium Channel Blockade
A study demonstrated that pentobarbital produces a concentration-dependent blockade of calcium currents in hippocampal neurons, which correlates with its sedative effects . This mechanism underlies its potential use in treating conditions characterized by excessive neuronal excitability.
Toxicology Studies
Pentobarbital's toxicity profile has been documented through case studies involving overdose scenarios. For instance, a report described a case of pentobarbital poisoning resulting from intentional overdose, highlighting the drug's potential for misuse and the physiological consequences such as respiratory depression and hypotension .
Table 2: Clinical Effects of Pentobarbital Overdose
| Symptom | Description |
|---|---|
| Impaired Consciousness | Loss of responsiveness |
| Hypotension | Decreased blood pressure |
| Hypothermia | Lowered body temperature |
Propiedades
Número CAS |
7563-42-0 |
|---|---|
Fórmula molecular |
C11H18CaN2O3+2 |
Peso molecular |
266.35 g/mol |
Nombre IUPAC |
calcium;5-ethyl-5-pentan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O3.Ca/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+2 |
Clave InChI |
AJZCPCVZCDQEFK-UHFFFAOYSA-N |
SMILES |
CCCC(C)C1(C(=O)NC(=O)NC1=O)CC.[Ca+2] |
SMILES canónico |
CCCC(C)C1(C(=O)NC(=O)NC1=O)CC.[Ca+2] |
Key on ui other cas no. |
7563-42-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















